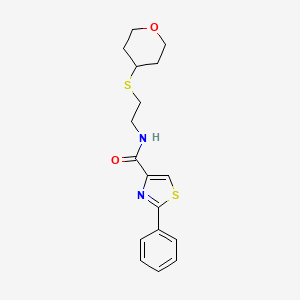
2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-4-carboxamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a tetrahydropyran ring (a six-membered ring with one oxygen atom and five carbon atoms), and a thiazole ring (a five-membered ring containing one sulfur atom and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures (phenyl, tetrahydropyran, and thiazole). Each of these rings would have its own specific properties and behaviors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. Tetrahydropyran is a colorless volatile liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and chemical properties of thiazole derivatives and their potential as precursors for various heterocyclic compounds. For example, studies have demonstrated the synthesis of thiazole-aminopiperidine hybrid analogues showing activity against Mycobacterium tuberculosis, highlighting the potential of thiazole derivatives in developing new therapeutic agents (Jeankumar et al., 2013). Similarly, the development of new variants of the Migita reaction for carbon−sulfur bond formation utilized in drug candidate synthesis underscores the importance of thiazole derivatives in medicinal chemistry (Norris & Leeman, 2008).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized new thiazole-based compounds and evaluated their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These compounds have shown promising results against a variety of pathogens and inflammation models, suggesting their potential for developing new treatments for infectious diseases and inflammatory conditions (Abdel-Wahab et al., 2012).
Anticancer Activities
Research into thiazole derivatives has also extended to the evaluation of their anticancer properties. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed compounds with potent anti-tumor activities against hepatocellular carcinoma cell lines, showcasing the potential of thiazole derivatives as anticancer agents (Gomha et al., 2016).
Enzymatic Activity Modulation
Thiazole and pyrazolopyrimidine derivatives have been explored for their ability to modulate enzymatic activities, which could have implications for therapeutic applications. Some compounds have demonstrated the potential to increase the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose, indicating their utility in biochemical research and potential therapeutic applications (Abd & Gawaad, 2008).
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-16(18-8-11-22-14-6-9-21-10-7-14)15-12-23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQBVQYJGEQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

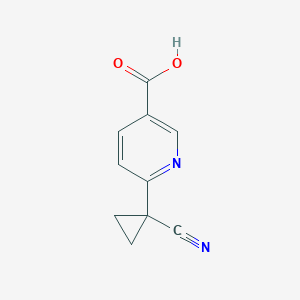

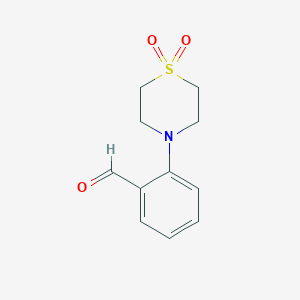
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-phenylacetamide](/img/structure/B2675020.png)
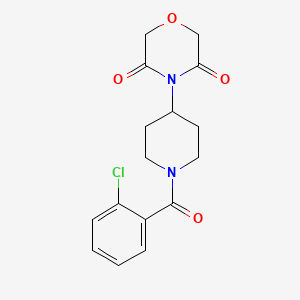

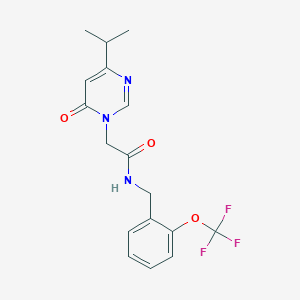

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)
![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)
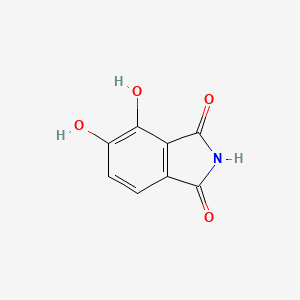
![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2675035.png)
![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)